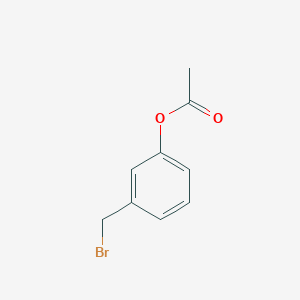

3-(Bromomethyl)phenyl acetate

Übersicht

Beschreibung

“3-(Bromomethyl)phenyl acetate” is a versatile compound that has various applications across different industries . It is commonly used in the synthesis of organic compounds such as mevalonic acid, xylose, and dihydroxyacetone . The compound has a CAS Number of 49617-80-3 and a molecular weight of 229.07 .

Synthesis Analysis

The compound is synthesized using various methods. One method involves the use of paraformaldehyde and HBr/AcOH . Another method uses dibromomethane in basic media . There are also multi-step procedures that involve hydroxymethylation followed by substitution .

Molecular Structure Analysis

The molecular formula of “3-(Bromomethyl)phenyl acetate” is C9H9BrO2 . The Inchi Code is 1S/C9H9BrO2/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3 .

Chemical Reactions Analysis

The compound is used in the synthesis of organic compounds such as mevalonic acid, xylose, and dihydroxyacetone . It is also used in the generation of organometallics by metal–halogen exchange .

Physical And Chemical Properties Analysis

The compound is a liquid . It has a boiling point of 255.1±15.0°C at 760 mmHg . The compound should be stored in a dark place, sealed in dry, and under -20C .

Wissenschaftliche Forschungsanwendungen

Crystallographic Analysis

3-(Bromomethyl)phenyl acetate has been studied for its crystallographic properties. Ebersbach, Seichter, and Mazik (2022) explored the molecular dimers formed by 3,5-bis(bromomethyl)phenyl acetate, highlighting the role of bromine atoms in forming two-dimensional aggregates within crystals (Ebersbach, Seichter, & Mazik, 2022).

Synthesis of Phenyl Acetates

Ishii et al. (1993) reported on the novel synthesis of phenyl acetates through the cyclocarbonylation of 2,4-pentadienyl acetates, highlighting the efficiency of certain palladium complexes in this process. This synthesis approach is significant for producing phenyl acetates selectively and in good yields (Ishii, Gao, Xu, Iwasaki, & Hidai, 1993).

Organic Synthesis Applications

In organic synthesis, Magnusson and Lindqvist (1990) demonstrated the use of 2-bromomethylprop-2-en-1-yl acetate, which is closely related to 3-(Bromomethyl)phenyl acetate. Their study showcased the specific substitution of the bromine atom by various nucleophiles, leading to the production of diverse organic compounds (Magnusson & Lindqvist, 1990).

Enantiopure Compounds Synthesis

Lelièvre, Mercier, Ricard, and Mathey (2000) focused on the synthesis of enantiopure compounds, demonstrating the transformation of phenylpropargyl aldehyde diethyl acetal into 1-phosphanorbornadiene-2-carboxaldehydes. This process, involving a 2-bromomethyl derivative, is crucial for obtaining specific enantiopure compounds used in various chemical applications (Lelièvre, Mercier, Ricard, & Mathey, 2000).

Synthesis of Antimicrobial Agents

Doraswamy and Ramana (2013) explored the synthesis of substituted phenyl azetidines with potential antimicrobial properties. Their process involved the reaction of a compound similar to 3-(Bromomethyl)phenyl acetate, indicating the relevance of such compounds in developing antimicrobial agents (Doraswamy & Ramana, 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

[3-(bromomethyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUDYGSKBLLKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)phenyl acetate | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-imidazo[4,5-c]pyridine, 2-methyl-, dihydrochloride](/img/structure/B2681006.png)

![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2681010.png)

![1-(4-bromophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2681012.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-cyclopropyl-N-methylpyrimidin-4-amine](/img/structure/B2681014.png)

![1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2681018.png)

![3-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2681019.png)

![Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B2681024.png)

![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2681027.png)

![N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2681029.png)